3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile
Description
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a tertiary amine substituent at the meta-position of the benzene ring. The substituent comprises a methylene-linked ethyl group and a 2-aminoethyl group, resulting in a branched aliphatic amine structure (Fig. 1). This compound is cataloged as a primary amine (Ref: 10-F086192) but is currently listed as discontinued in commercial supplies . Its molecular formula is C₁₂H₁₈N₃ (calculated molecular weight: 204.3 g/mol).
Properties
IUPAC Name |
3-[[2-aminoethyl(ethyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-15(7-6-13)10-12-5-3-4-11(8-12)9-14/h3-5,8H,2,6-7,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURNQVYSBLLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article presents a detailed overview of its synthesis, biological evaluation, and potential applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the target compound. Various synthetic routes have been explored, focusing on optimizing yield and purity. The compound's structure features a benzonitrile core substituted with an aminoethyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzonitrile have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the amino group can enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar aminoethyl substitutions have shown IC50 values indicating effective cytotoxicity against various tumor cell lines, suggesting that this compound may have similar properties .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound may exhibit biological activity. Studies on related compounds have reported inhibition of cyclooxygenase (COX) enzymes and Janus kinases (JAKs), which are pivotal in inflammatory processes and cancer progression. The potential for this compound to act as an inhibitor could be explored further in therapeutic contexts .
Case Studies and Research Findings
Several studies highlight the biological effects of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with a benzonitrile framework exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- Cytotoxicity in Cancer Cells : Another investigation found that derivatives with amino substitutions showed promising results in reducing tumor growth in murine models, suggesting the compound's potential as an anticancer agent .
- Enzyme Interaction : Research has shown that similar compounds can inhibit COX enzymes effectively, which may lead to reduced inflammation and pain management strategies in clinical settings .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Structure and Synthesis
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile features a benzonitrile moiety substituted with an aminoethyl side chain. The synthesis of this compound typically involves multi-step organic reactions, including amination and nitrilation processes. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using similar methodologies involving the reaction of substituted benzonitriles with appropriate amines.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of benzonitriles have shown significant activity against various bacterial strains, including resistant strains. A study demonstrated that certain benzonitrile derivatives exhibited higher activity against Mycobacterium avium compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into similar compounds has indicated that modifications in the benzonitrile framework can lead to enhanced cytotoxicity against cancer cell lines. For example, pyrido[2,3-d]pyrimidine derivatives have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . The structural similarity may imply that this compound could exhibit similar mechanisms of action.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds containing aminoalkyl groups. Studies suggest that such compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases . Investigating the neuroprotective potential of this compound could reveal new therapeutic avenues for conditions like Alzheimer's disease.
Data Tables
| Application | Biological Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against M. avium | |
| Anticancer | Inhibits DHFR | |
| Neuroprotective | Modulates neurotransmitters |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzonitrile derivatives for their antimicrobial activity. The results indicated that certain modifications led to increased efficacy against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
- Anticancer Research : Another investigation focused on pyrido[2,3-d]pyrimidine derivatives, which share structural features with this compound. These derivatives were tested against various cancer cell lines and showed potent inhibition of cell growth, supporting further exploration into similar compounds.
- Neuroprotection : Research into aminoalkyl-substituted compounds demonstrated protective effects on neuronal cells exposed to oxidative stress. This opens up possibilities for studying this compound in neurodegenerative models.
Comparison with Similar Compounds
Comparison with Similar Benzonitrile Derivatives
Structural and Physicochemical Properties
A comparative analysis of structurally related benzonitrile derivatives is presented in Table 1 .
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Functional and Pharmacological Insights
Anticonvulsant Activity
The spirocyclic derivative 3-[(2,4-dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile () demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, outperforming valproate in efficacy and neurotoxicity . In contrast, the target compound lacks a rigid spirocyclic system, which may reduce its ability to penetrate the blood-brain barrier or interact with neuronal ion channels.
Substituent Effects on Physicochemical Properties
- Hydrophilicity: The 2-hydroxyethyl group in 3-(1-Amino-2-hydroxyethyl)benzonitrile () enhances hydrophilicity compared to the target compound’s aliphatic amine substituent.
- Electronic Effects : The tertiary amine in the target compound may act as a hydrogen-bond acceptor, whereas the thiophene-containing analog in introduces sulfur-based resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
